tert-Butyl 4-(5-formylpyridin-2-yl)piperidine-1-carboxylate

Description

Molecular Topology and International Union of Pure and Applied Chemistry Nomenclature Analysis

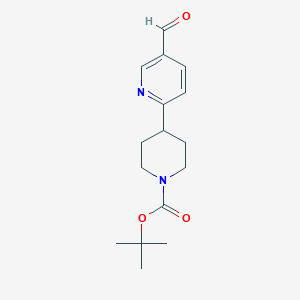

The molecular structure of tert-butyl 4-(5-formylpyridin-2-yl)piperidine-1-carboxylate demonstrates a complex heterocyclic framework characterized by specific topological features that define its chemical identity. The compound possesses the molecular formula C₁₆H₂₂N₂O₃ with a molecular weight of 290.36 grams per mole, establishing its position within the medium-sized organic molecule category. The International Union of Pure and Applied Chemistry nomenclature reflects the systematic naming convention that accurately describes the compound's structural hierarchy, beginning with the tert-butyl carboxylate functional group attached to the piperidine nitrogen atom at position 1.

The structural representation through Simplified Molecular Input Line Entry System notation provides a comprehensive linear description of the molecular connectivity: CC(C)(C)OC(=O)N1CCC(CC1)C2=NC=C(C=C2)C=O. This notation reveals the critical structural elements including the tert-butyl group [CC(C)(C)], the carboxylate linkage [OC(=O)], the piperidine ring system [N1CCC(CC1)], the pyridine ring [C2=NC=C(C=C2)], and the formyl substituent [C=O]. The molecular architecture demonstrates a clear hierarchical organization where the piperidine ring serves as the central scaffold connecting the tert-butyl carboxylate protecting group with the formyl-substituted pyridine moiety.

The topological analysis reveals specific connectivity patterns that influence the compound's three-dimensional structure and potential reactivity sites. The piperidine ring adopts a six-membered saturated heterocyclic configuration with the nitrogen atom bearing the bulky tert-butyl carboxylate group, while the carbon atom at position 4 connects directly to the pyridine ring system. The pyridine ring maintains its aromatic character with the formyl group positioned at the 5-position relative to the piperidine attachment point at position 2. This structural arrangement creates distinct electronic environments within the molecule, with the electron-withdrawing formyl group influencing the pyridine ring's electronic distribution while the tert-butyl carboxylate group provides steric protection for the piperidine nitrogen.

Properties

IUPAC Name |

tert-butyl 4-(5-formylpyridin-2-yl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O3/c1-16(2,3)21-15(20)18-8-6-13(7-9-18)14-5-4-12(11-19)10-17-14/h4-5,10-11,13H,6-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UODBUTDAIXVPLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C2=NC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis generally involves:

- Functionalization of the piperidine ring with a tert-butyl carbamate (Boc) protecting group at the nitrogen atom.

- Introduction of the pyridinyl substituent at the 4-position of the piperidine ring.

- Formylation at the 5-position of the pyridine ring to install the aldehyde functionality.

This approach ensures regioselective substitution and protection to facilitate further transformations.

Preparation of tert-Butyl 4-(pyridin-2-yl)piperidine-1-carboxylate Precursors

A key intermediate is tert-butyl 4-(pyridin-2-yl)piperidine-1-carboxylate, which can be prepared by nucleophilic aromatic substitution or cross-coupling reactions involving tert-butyl 4-halopiperidine-1-carboxylate derivatives and pyridine boronic acids or halides.

Introduction of the Formyl Group on the Pyridine Ring

The formyl group at the 5-position of the pyridine ring can be introduced by:

- Directed lithiation followed by formylation: Lithiation of the pyridine ring at the 5-position using strong bases (e.g., lithium diisopropylamide) followed by quenching with electrophilic formyl sources such as DMF (dimethylformamide).

- Vilsmeier-Haack formylation: Using POCl3 and DMF to formylate the pyridine ring selectively at the 5-position under controlled conditions.

These methods are chosen depending on the sensitivity of other functional groups and the desired regioselectivity.

Representative Preparation Procedure (Literature-Based)

A typical synthetic sequence adapted from patent literature and research articles involves:

| Step | Reagents & Conditions | Description | Yield (%) |

|---|---|---|---|

| 1. Protection | tert-Butyl carbamate (Boc2O), base (e.g., NaHCO3), solvent (e.g., dichloromethane), room temperature | Protection of piperidine nitrogen to form tert-butyl piperidine-1-carboxylate | >90 |

| 2. Halogenation | NBS or similar halogenating agent, solvent (e.g., acetonitrile), 0°C to room temperature | Introduction of halogen (e.g., iodine) at 4-position of piperidine ring | 70-80 |

| 3. Cross-Coupling | Pd(0) catalyst, pyridin-2-yl boronic acid, base (e.g., K2CO3), solvent (e.g., dioxane/water), reflux | Suzuki coupling to attach pyridin-2-yl group at 4-position | 80-88 |

| 4. Formylation | POCl3/DMF or LDA/DMF, low temperature | Formylation at 5-position of pyridine ring | 60-75 |

Example from Patent WO2014200786A1

While this patent primarily details the preparation of related piperidine derivatives, it provides insights into reaction conditions and purification methods relevant to tert-butyl carbamate-protected piperidine compounds:

Additional Synthetic Notes

- Protection of the piperidine nitrogen as a tert-butyl carbamate is crucial to prevent side reactions during subsequent steps.

- The choice of solvent and temperature is critical to maintain the integrity of the formyl group.

- Purification typically involves column chromatography using petroleum ether/ethyl acetate gradients.

- Characterization data such as 1H and 13C NMR, LCMS, and HRMS are essential to confirm the structure and purity.

Summary Table of Key Preparation Parameters

| Parameter | Typical Values/Conditions |

|---|---|

| Piperidine nitrogen protection | tert-Butyl carbamate (Boc) using Boc2O, base, RT |

| Halogenation reagent | N-Bromosuccinimide (NBS) or iodine sources |

| Cross-coupling catalyst | Pd(PPh3)4 or Pd(dppf)Cl2 |

| Base for coupling | Potassium carbonate or cesium carbonate |

| Solvent for coupling | Dioxane/water or DMF |

| Formylation reagent | POCl3/DMF or LDA/DMF |

| Reaction temperature | 0°C to reflux depending on step |

| Purification | Silica gel chromatography, petroleum ether/ethyl acetate gradient |

| Yields | 60-88% depending on step and substrate |

Chemical Reactions Analysis

tert-Butyl 4-(5-formylpyridin-2-yl)piperidine-1-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Scientific Research Applications

tert-Butyl 4-(5-formylpyridin-2-yl)piperidine-1-carboxylate has several scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: It is a precursor in the development of drugs targeting specific biological pathways.

Industry: It is utilized in the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of tert-Butyl 4-(5-formylpyridin-2-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The piperidine ring provides structural stability and enhances the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Table 1: Key Structural Features and Reactivity

Key Observations:

Substituent Effects :

- The formyl group in the target compound offers unique reactivity for condensation reactions, unlike bromine (in and ) or amine groups (in ), which are suited for cross-coupling or nucleophilic substitutions.

- Bromine in and facilitates metal-catalyzed reactions (e.g., Suzuki coupling), while the pyrimidine in enhances π-π stacking in drug-receptor interactions.

Piperazine in introduces additional nitrogen atoms, enabling hydrogen bonding and chelation in metal-organic frameworks.

Core Structure :

Physicochemical Properties

- The formyl group increases polarity compared to bromine or tert-butyl groups, affecting solubility and bioavailability.

- Piperazine cores () generally exhibit higher water solubility than piperidine derivatives due to additional hydrogen-bonding sites.

Biological Activity

tert-Butyl 4-(5-formylpyridin-2-yl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, synthesizing findings from diverse sources.

- Molecular Formula : C15H22N2O2

- Molecular Weight : 262.35 g/mol

- CAS Number : 206446-49-3

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its pharmacological effects, particularly in relation to its interaction with various biological targets.

The compound is believed to exert its effects through several mechanisms:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, impacting cellular function.

- Receptor Interaction : The compound has shown potential in modulating receptors associated with neurotransmission, which could influence neurological outcomes.

Pharmacological Profile

A summary of the pharmacological profile is presented in the table below:

| Property | Value |

|---|---|

| Human Intestinal Absorption | High (0.9367) |

| Blood-Brain Barrier Penetration | Moderate (0.8788) |

| Caco-2 Permeability | Moderate (0.5575) |

| P-glycoprotein Substrate | Yes (0.778) |

| CYP450 Interaction | Non-substrate for CYP2C9, CYP2D6, CYP3A4 |

| Ames Test | Non-AMES toxic |

Study on Antimicrobial Activity

A recent study investigated the antimicrobial properties of this compound against various bacterial strains. The compound demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.

Neuroprotective Effects

Another research highlighted the neuroprotective effects of this compound in models of neurodegeneration. The study showed that it could reduce oxidative stress markers and improve cognitive function in animal models subjected to neurotoxic agents.

Anti-inflammatory Properties

In vitro studies have indicated that this compound possesses anti-inflammatory properties by downregulating pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential therapeutic role in inflammatory diseases.

Q & A

Basic: What safety protocols are essential for handling tert-Butyl 4-(5-formylpyridin-2-yl)piperidine-1-carboxylate in laboratory settings?

Answer:

When handling this compound, adhere to the following precautions:

- Personal Protective Equipment (PPE): Wear flame-resistant lab coats, nitrile gloves, and safety goggles to prevent skin/eye contact. Respiratory protection (e.g., N95 masks) is recommended if ventilation is inadequate .

- Ventilation: Use fume hoods to minimize inhalation risks, as pyridine derivatives can cause respiratory irritation .

- Fire Safety: In case of fire, use CO₂, dry chemical, or foam extinguishers. Avoid water jets, which may spread the compound .

- Emergency Measures: Ensure eyewash stations and safety showers are accessible. For spills, isolate the area and use inert absorbents (e.g., vermiculite) .

Basic: What spectroscopic methods are recommended for characterizing this compound?

Answer:

Key characterization techniques include:

- NMR Spectroscopy:

- IR Spectroscopy: Look for C=O stretches (tert-butyl ester: ~1680 cm⁻¹; formyl group: ~1700 cm⁻¹) .

- Mass Spectrometry (MS): Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns using high-resolution MS .

Advanced: How can computational methods optimize the synthesis of this compound?

Answer:

Computational strategies enhance reaction design:

- Reaction Pathway Modeling: Use density functional theory (DFT) to predict intermediates and transition states, reducing trial-and-error approaches .

- Solvent Optimization: Calculate solvation free energies (e.g., using COSMO-RS) to select solvents that improve yield (e.g., dichloromethane for Boc protection) .

- Kinetic Analysis: Simulate activation energies to identify rate-limiting steps (e.g., formylation at the pyridine ring) .

- Case Study: A 2021 study on analogous piperidine derivatives achieved a 20% yield increase by optimizing temperature and catalyst loading via computational screening .

Advanced: How should researchers resolve discrepancies in NMR data for derivatives of this compound?

Answer:

Discrepancies often arise from tautomerism or impurities. Mitigation strategies include:

- Variable Temperature NMR: Assess dynamic processes (e.g., ring puckering in piperidine) by collecting spectra at 25–60°C .

- 2D NMR (HSQC/HMBC): Resolve overlapping signals by correlating ¹H-¹³C couplings, especially for formyl and aromatic protons .

- Purification Validation: Confirm purity via HPLC (C18 column, acetonitrile/water gradient) to rule out byproducts .

- Example: A 2024 study resolved ambiguous NOE signals in a related compound by comparing experimental data with computed chemical shifts .

Basic: What are effective purification techniques for this compound post-synthesis?

Answer:

- Column Chromatography: Use silica gel with ethyl acetate/hexane (3:7) for baseline separation. The tert-butyl group increases hydrophobicity, improving retention .

- Recrystallization: Dissolve in hot ethanol and cool to 4°C for crystal formation (yield: ~70–85%) .

- TLC Monitoring: Employ UV-active TLC plates (Rf ~0.4 in ethyl acetate/hexane) to track elution .

Advanced: What stability challenges arise during storage, and how can they be addressed?

Answer:

- Hydrolysis Risk: The formyl group is prone to oxidation. Store under inert gas (N₂/Ar) at –20°C in amber vials .

- Light Sensitivity: UV exposure degrades the pyridine ring. Use light-resistant containers and conduct stability assays (HPLC) monthly .

- Moisture Control: The Boc group hydrolyzes in humid conditions. Use molecular sieves in storage containers .

Advanced: How can researchers evaluate the bioactivity of this compound in medicinal chemistry studies?

Answer:

- Target Binding Assays: Perform SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure affinity for enzymes (e.g., kinases) .

- Cellular Uptake Studies: Use fluorescently tagged analogs (e.g., FITC conjugates) to track intracellular localization via confocal microscopy .

- SAR Analysis: Synthesize derivatives (e.g., substituting formyl with acetyl) and compare IC₅₀ values in cytotoxicity assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.